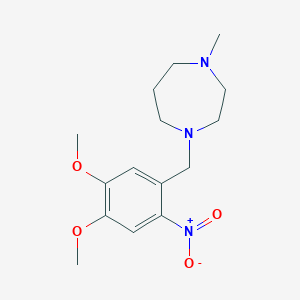
(3,4-dimethylphenyl)(2-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethylphenyl)(2-methoxybenzyl)amine, also known as DMBA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of amphetamine and has been found to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of (3,4-dimethylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to work by binding to and activating certain receptors in the brain and body. Specifically, (3,4-dimethylphenyl)(2-methoxybenzyl)amine has been found to bind to the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)(2-methoxybenzyl)amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, focus, and mood elevation. (3,4-dimethylphenyl)(2-methoxybenzyl)amine has also been found to induce vasoconstriction and increase blood pressure, which can have both positive and negative effects on the cardiovascular system.
实验室实验的优点和局限性
One of the main advantages of (3,4-dimethylphenyl)(2-methoxybenzyl)amine is its ability to selectively activate TAAR1 receptors, which can provide researchers with a more specific tool for studying the effects of amphetamine derivatives on the brain and body. However, one limitation of (3,4-dimethylphenyl)(2-methoxybenzyl)amine is its potential for toxicity, as high doses of the compound have been found to be toxic to cells in vitro.
未来方向
There are many potential future directions for research involving (3,4-dimethylphenyl)(2-methoxybenzyl)amine. One area of interest is the potential use of (3,4-dimethylphenyl)(2-methoxybenzyl)amine as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dimethylphenyl)(2-methoxybenzyl)amine and its effects on various physiological systems.
合成方法
(3,4-dimethylphenyl)(2-methoxybenzyl)amine can be synthesized through a series of chemical reactions. One of the most common methods of synthesis involves the reaction of 3,4-dimethylbenzaldehyde and 2-methoxybenzylamine in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure (3,4-dimethylphenyl)(2-methoxybenzyl)amine.
科学研究应用
(3,4-dimethylphenyl)(2-methoxybenzyl)amine has been widely used in scientific research as a tool to study various physiological and biochemical processes. It has been found to have potential applications in the field of neuroscience, as it can be used to study the effects of amphetamine derivatives on the brain. (3,4-dimethylphenyl)(2-methoxybenzyl)amine has also been used in studies of the cardiovascular system, as it can induce vasoconstriction and increase blood pressure.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-8-9-15(10-13(12)2)17-11-14-6-4-5-7-16(14)18-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWBDINRNZCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-3,4-dimethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)


![3,4-dimethoxy-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784258.png)

![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)

